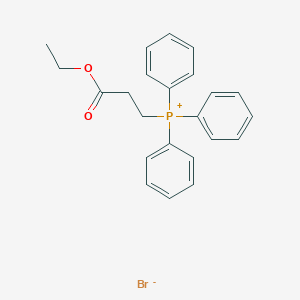

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-ethoxy-3-oxopropyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2P.BrH/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKBQEBRESYXDT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962735 | |

| Record name | (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42843-94-7 | |

| Record name | 42843-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)ethyl triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL(2-CARBOETHOXYETHYL)PHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1U7R24XWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide, a versatile reagent in organic chemistry. This document outlines the fundamental reaction pathway, a detailed experimental protocol, and relevant quantitative data. The synthesis is primarily achieved through the nucleophilic substitution reaction between triphenylphosphine and ethyl 3-bromopropionate.

Core Synthesis Pathway

The synthesis of this compound is a classic example of phosphonium salt formation, proceeding via an S(_N)2 mechanism. In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in ethyl 3-bromopropionate. The bromide ion is subsequently displaced, resulting in the formation of the desired phosphonium salt.

This reaction is typically carried out by heating the reactants in a suitable solvent. The choice of solvent can influence the reaction rate and yield, with common options including toluene, acetonitrile, or N,N-dimethylformamide (DMF). The product, being a salt, often precipitates from the reaction mixture upon cooling, facilitating its isolation.

Diagram of the Synthesis Pathway

Physical and chemical properties of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

An In-depth Technical Guide to (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound, also known as a Wittig reagent, is a solid organic compound.[1][2][3][4] It is commonly used in organic synthesis to convert aldehydes and ketones into alkenes.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 42843-94-7 | [1][5][6] |

| Molecular Formula | C₂₃H₂₄BrO₂P | [2][6][7] |

| Molecular Weight | 443.31 g/mol | [2][6] |

| Appearance | Solid, Yellow | [1][2][3][4] |

| Melting Point | 145 °C (decomposes) | [1][3][4] |

| Purity | ≥97% | [1][2][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |

| InChI | 1S/C23H24O2P.BrH/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 | [1][2][3] |

| InChIKey | ANKBQEBRESYXDT-UHFFFAOYSA-M | [1][2][3] |

| SMILES | O=C(OCC)CC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [6] |

| Topological Polar Surface Area | 26.3 Ų | [2][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.79 (s, 1H), 7.44 (s, 1H), 6.85 (quint., J = 2.0 Hz, 1H), 4.72 (s, 2H), 1.45-1.37 (m, 2H), 1.24-1.15 (m, 2H) | [8] |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 136.9, 135.9, 131.6, 130.2, 129.6, 128.6, 127.8, 112.6, 62.2, 4.2, 1.1 | [8] |

| Infrared (KBr) | ν̃ = 3315, 3320, 3040, 2974, 2920, 1765, 1551, 1486, 1471, 1449, 1423, 1409, 1378, 1225, 1134, 1049, 986, 891, 678 cm⁻¹ | [8] |

| Mass Spectrometry (EI) | m/z (%): 228 (7), 199 (37), 197 (56), 195 (32), 193 (100), 188 (11), 186 (17), 177 (10), 175 (30), 162 (37) | [8] |

Experimental Protocols

General Synthesis of Phosphonium Salts

The synthesis of this compound can be achieved through the reaction of triphenylphosphine with an appropriate alkyl halide, in this case, ethyl 3-bromopropanoate.

General Procedure:

-

All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., Argon).

-

Solvents such as THF or Et₂O are purified by distillation over appropriate drying agents.

-

Triphenylphosphine is dissolved in a suitable solvent.

-

Ethyl 3-bromopropanoate is added to the solution.

-

The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the reaction.

-

The resulting phosphonium salt often precipitates from the solution and can be collected by filtration.

-

The crude product is then washed with a non-polar solvent to remove any unreacted starting materials and dried under vacuum.

A rapid synthesis method for a similar compound, (3-bromopropyl)triphenylphosphonium bromide, has been reported using microwave irradiation, which may be applicable for the synthesis of the title compound.[9]

Wittig Reaction Protocol

This compound is primarily used in the Wittig reaction to synthesize α,β-unsaturated esters.

General Procedure:

-

The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere.

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added to deprotonate the phosphonium salt and form the corresponding ylide.[8]

-

The reaction mixture is typically stirred at a low temperature (e.g., -78 °C to 0 °C) during the ylide formation.

-

The aldehyde or ketone is then added to the ylide solution, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by flash chromatography.

Reactivity and Applications

The primary application of this compound is in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds. The resulting α,β-unsaturated ester products are valuable intermediates in the synthesis of a wide range of more complex molecules, including natural products and pharmaceuticals.

The following diagram illustrates the general workflow for the synthesis and application of this compound in a Wittig reaction.

Caption: General workflow for the synthesis and application of the phosphonium salt.

Safety Information

This compound is a chemical that requires careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Precautionary Statements: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][4]

-

Signal Word: Warning.[1]

-

Pictogram: GHS07 (Exclamation mark).[1]

It is essential to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. (3-Ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide | 42843-94-7 [sigmaaldrich.com]

- 2. This compound [cymitquimica.com]

- 3. (3-Ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide | 42843-94-7 [sigmaaldrich.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 42843-94-7|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound [oakwoodchemical.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]

Spectroscopic Data for (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide (CAS 42843-94-7) Remains Elusive Despite Extensive Search

This report outlines the extensive search conducted and provides general experimental protocols that would be employed for the spectroscopic analysis of this compound. However, the core requirement of presenting specific quantitative data in structured tables and generating visualizations based on this data cannot be fulfilled at this time due to the lack of available information.

Chemical Identity

The compound associated with CAS number 42843-94-7 is confirmed as (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide. It is a phosphonium salt commonly used as a Wittig reagent in organic synthesis.

Molecular Formula: C₂₃H₂₄BrO₂P

Molecular Weight: 443.31 g/mol

Structure:

Search for Spectroscopic Data

A multi-faceted search was performed to locate the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The search strategy included:

-

Chemical Databases: Extensive queries were made in major chemical databases, including the NIST Chemistry WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS). These searches did not yield any experimental spectra for the specified CAS number.

-

Commercial Supplier Websites: While numerous chemical suppliers list this compound for sale, their product information did not include detailed spectroscopic data. Some suppliers indicated the availability of such data upon request with a purchase.

-

Scientific Literature: Searches of scholarly articles and chemical synthesis literature were conducted to find publications detailing the synthesis and characterization of this compound. While the synthesis is described, the publications found did not provide the raw spectroscopic data in a format suitable for this technical guide.

General Experimental Protocols

In the absence of specific data for this compound, this section provides detailed, generalized methodologies for acquiring the requested spectroscopic data for a solid organic salt of this nature. These protocols are based on standard laboratory practices and are intended to guide researchers in obtaining the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would provide critical information.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra of a solid organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Workflow for IR Spectroscopy (Thin Solid Film Method)

Caption: Workflow for acquiring an FT-IR spectrum using the thin solid film method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For a salt like this compound, electrospray ionization (ESI) is a suitable technique.

Experimental Workflow for Mass Spectrometry (ESI-MS)

Caption: Workflow for acquiring a mass spectrum using electrospray ionization.

Conclusion

While a comprehensive technical guide on the spectroscopic data of this compound (CAS 42843-94-7) cannot be provided at this time due to the unavailability of specific experimental data, this report serves to confirm the compound's identity and outlines the standard methodologies for obtaining the necessary NMR, IR, and MS spectra. It is recommended that researchers requiring this specific data consider performing the analyses in their own laboratories or acquiring the compound from a supplier who can provide a certificate of analysis with the requested spectroscopic information. Further investigation into proprietary chemical databases or direct contact with researchers who have previously synthesized this compound may also yield the desired data.

The E-Selective Pathway: A Deep Dive into the Wittig Reaction with Stabilized Ylides

Abstract

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes. This technical guide provides an in-depth exploration of the reaction mechanism when employing stabilized phosphorus ylides, a class of reagents that reliably favors the formation of (E)-alkenes. We will dissect the currently accepted mechanistic model, which proceeds through a reversible [2+2] cycloaddition to form an oxaphosphetane intermediate. This guide will present quantitative data on the factors influencing stereoselectivity, detailed experimental protocols for key mechanistic studies and synthetic applications, and visual diagrams to elucidate the complex reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this pivotal olefination reaction.

Introduction: The Significance of Stereocontrol in Alkene Synthesis

The geometric configuration of carbon-carbon double bonds is a critical determinant of molecular shape and, consequently, biological activity. The Wittig reaction, discovered by Georg Wittig in 1954, revolutionized the synthesis of alkenes from carbonyl compounds and phosphorus ylides. A key feature of this reaction is the ability to control the stereochemical outcome based on the nature of the ylide. Stabilized ylides, which bear an electron-withdrawing group (EWG) such as an ester or ketone on the α-carbon, are particularly valuable for their high propensity to yield the thermodynamically favored (E)-alkene.[1] This stereoselectivity is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, where specific isomers are required for therapeutic efficacy.

The Core Mechanism: A Shift from Betaines to Oxaphosphetanes

For many years, the mechanism of the Wittig reaction was debated, with a proposed pathway involving a zwitterionic betaine intermediate. However, extensive experimental and computational studies, particularly under lithium salt-free conditions, have led to the current consensus: the reaction proceeds through a concerted [2+2] cycloaddition mechanism.[2]

The key steps in the reaction of a stabilized ylide with an aldehyde are as follows:

-

Reversible [2+2] Cycloaddition: The ylide and the aldehyde undergo a direct cycloaddition to form a four-membered ring intermediate, the oxaphosphetane.[3] This step is reversible, which is a crucial feature for the high E-selectivity observed with stabilized ylides.[1]

-

Diastereomeric Intermediates: The cycloaddition can lead to two diastereomeric oxaphosphetanes: a cis-oxaphosphetane and a trans-oxaphosphetane.

-

Thermodynamic Equilibration: Due to the reversibility of the initial cycloaddition, the less stable cis-oxaphosphetane can revert to the starting materials and subsequently reform as the more thermodynamically stable trans-oxaphosphetane.[1] The trans isomer is favored as it minimizes steric interactions between the substituents on the aldehyde and the ylide.

-

Syn-Elimination: The oxaphosphetane intermediate undergoes a syn-elimination, also known as a retro-[2+2] cycloaddition, to yield the alkene and triphenylphosphine oxide. The geometry of the alkene is determined by the stereochemistry of the oxaphosphetane precursor; the trans-oxaphosphetane decomposes to the (E)-alkene, while the cis-oxaphosphetane would yield the (Z)-alkene.

The strong P-O bond formed in triphenylphosphine oxide provides the thermodynamic driving force for the final, irreversible decomposition step.[3]

Factors Influencing E/Z Selectivity

The high (E)-selectivity of the Wittig reaction with stabilized ylides is a manifestation of thermodynamic control. Several factors can influence the E/Z ratio of the resulting alkene.

Ylide Structure

The presence of an electron-withdrawing group on the ylide is the primary reason for its stability and the reversibility of the initial cycloaddition. The nature of this EWG can fine-tune the reactivity and selectivity.

Solvent Effects

The polarity of the solvent can influence the rate of the reaction and the position of the equilibrium between the diastereomeric oxaphosphetanes. Nonpolar solvents generally favor the formation of the (E)-alkene.

Temperature

Higher reaction temperatures typically promote the equilibration of the oxaphosphetane intermediates, leading to a higher proportion of the more stable trans-oxaphosphetane and, consequently, a higher E/Z ratio.

Data Presentation: Quantitative Analysis of Stereoselectivity

The following tables summarize quantitative data from the literature, illustrating the influence of various reaction parameters on the E/Z selectivity of the Wittig reaction with stabilized ylides.

Table 1: Effect of Solvent on the E/Z Ratio for the Reaction of Benzaldehyde with Ethyl (triphenylphosphoranylidene)acetate

| Entry | Solvent | Temperature (°C) | E/Z Ratio |

| 1 | Benzene | 80 | >95:5 |

| 2 | Toluene | 110 | >98:2 |

| 3 | Tetrahydrofuran (THF) | 66 | 90:10 |

| 4 | Dichloromethane (DCM) | 40 | 85:15 |

| 5 | Dimethylformamide (DMF) | 25 | 88:12 |

Table 2: Effect of Temperature on the E/Z Ratio for the Reaction of Benzaldehyde with Ethyl (triphenylphosphoranylidene)acetate in Toluene

| Entry | Temperature (°C) | E/Z Ratio |

| 1 | 25 | 92:8 |

| 2 | 60 | 95:5 |

| 3 | 80 | 97:3 |

| 4 | 110 | >98:2 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common stabilized ylide and its subsequent use in a Wittig reaction, as well as protocols for key experiments used to elucidate the reaction mechanism.

Synthesis of a Stabilized Ylide: Ethyl (triphenylphosphoranylidene)acetate

This protocol describes the preparation of a widely used stabilized ylide.[4]

Materials:

-

Triphenylphosphine (39.4 g, 150 mmol)

-

Toluene (200 mL)

-

Ethyl bromoacetate (16.6 mL, 150 mmol)

-

2 M Potassium hydroxide solution

-

Dichloromethane

-

Brine

-

Sodium sulfate

-

Diethyl ether

Procedure:

-

A 1-L round-bottom flask equipped with a magnetic stir bar is charged with triphenylphosphine (39.4 g, 150 mmol) and toluene (200 mL).

-

The mixture is stirred until a homogeneous solution is achieved.

-

Ethyl bromoacetate (16.6 mL, 150 mmol) is added via syringe.

-

The reaction mixture is stirred at room temperature for 24 hours, during which a white precipitate of the phosphonium salt will form.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

The phosphonium salt is suspended in water, and while stirring, 2 M potassium hydroxide is added dropwise until a pink color persists (using phenolphthalein indicator).

-

The aqueous layer is extracted with dichloromethane (3 x 200 mL).

-

The combined organic extracts are washed with brine (400 mL), dried over sodium sulfate, filtered, and concentrated under rotary evaporation.

-

The resulting thick oil is redissolved in a minimal amount of diethyl ether and concentrated to give an off-white solid.

-

Drying under high vacuum yields ethyl (triphenylphosphoranylidene)acetate.

Wittig Reaction of Benzaldehyde and Ethyl (triphenylphosphoranylidene)acetate

This protocol details a typical Wittig reaction using a stabilized ylide to produce ethyl cinnamate.[5]

Materials:

-

Ethyl (triphenylphosphoranylidene)acetate (201 mg, 0.57 mmol)

-

Benzaldehyde (50.8 µL, 0.5 mmol)

-

Hexanes

-

Methanol

Procedure:

-

In a 3 mL conical vial, weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane.

-

Add 50.8 µL of benzaldehyde (0.5 mmol) and a magnetic spin vane.

-

Stir the mixture for 15 minutes at room temperature.

-

Add hexanes (3 mL) and continue stirring for a few minutes to precipitate the triphenylphosphine oxide.

-

Isolate the liquid product from the solid byproduct using a filtering pipette.

-

The crude product can be further purified by recrystallization from hot methanol.

Low-Temperature ³¹P-NMR Spectroscopy for Oxaphosphetane Observation

This protocol outlines the general procedure for the direct observation of the oxaphosphetane intermediate, a key piece of evidence for the modern mechanistic model.

Methodology:

-

A solution of the stabilized phosphonium ylide is prepared in a suitable deuterated solvent (e.g., THF-d₈) in an NMR tube.

-

The NMR tube is cooled to a low temperature (typically -78 °C) in the NMR spectrometer probe.

-

A pre-cooled solution of the aldehyde in the same deuterated solvent is added to the NMR tube.

-

³¹P-NMR spectra are acquired immediately and at intervals as the reaction mixture is allowed to slowly warm.

-

The appearance of new signals in the characteristic region for pentacoordinated phosphorus provides evidence for the formation of oxaphosphetane intermediates. The chemical shifts can be used to distinguish between the cis and trans diastereomers.

Kinetic Analysis of Reversibility

This protocol describes a general approach to studying the kinetics of the Wittig reaction to demonstrate the reversibility of the oxaphosphetane formation.

Methodology:

-

The reaction is carried out under controlled temperature conditions in a suitable solvent.

-

Aliquots of the reaction mixture are taken at various time points.

-

The reaction in the aliquots is quenched, for example, by the addition of a proton source.

-

The concentrations of the reactants and products in each aliquot are determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The data is then used to determine the rate constants for the forward and reverse reactions of the oxaphosphetane formation, providing evidence for the reversibility of the process.

Determination of E/Z Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for quantifying the stereoisomeric ratio of the alkene products.

Methodology:

-

A sample of the crude reaction mixture or the purified product is dissolved in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating geometric isomers.

-

The separated isomers are detected by a mass spectrometer.

-

The E/Z ratio is determined by integrating the areas of the corresponding peaks in the chromatogram.

Visualization of Key Processes

The following diagrams, generated using the DOT language, provide a visual representation of the logical relationships and workflows described in this guide.

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Structure and Bonding in Phosphonium Ylides

For Researchers, Scientists, and Drug Development Professionals

Phosphonium ylides, cornerstone reagents in organic chemistry, play a pivotal role in the construction of complex molecular architectures, a function of particular significance in the field of drug development and discovery. Their unique electronic structure and reactivity, most notably harnessed in the Nobel Prize-winning Wittig reaction, allow for the stereoselective formation of carbon-carbon double bonds, a ubiquitous feature in many biologically active molecules.[1][2] This technical guide provides a comprehensive exploration of the structure, bonding, and experimental protocols associated with phosphonium ylides, offering valuable insights for researchers leveraging these powerful synthetic tools.

The Duality of the Ylidic Bond: Structure and Electronic Profile

Phosphonium ylides are neutral, dipolar molecules characterized by a formal negative charge on a carbon atom adjacent to a positively charged phosphorus atom.[3] This electronic arrangement is best described as a resonance hybrid of two principal contributing forms: the ylide (zwitterionic) form and the ylene (doubly bonded) form.[4][5]

-

Ylide Form (Ph₃P⁺-C⁻R₂): This form emphasizes the carbanionic character of the α-carbon, highlighting its nucleophilicity. The phosphorus atom bears a full positive charge.

-

Ylene Form (Ph₃P=CR₂): This form depicts a phosphorus-carbon double bond, arising from the overlap of the carbon p-orbital with a vacant d-orbital on phosphorus.

While the ylene form is often drawn for simplicity, experimental and theoretical studies indicate that the actual electronic distribution is a hybrid, with a significant contribution from the polar ylide structure.[6][7] This results in a highly polarized P-C bond with considerable single-bond character, rendering the ylidic carbon strongly nucleophilic. The geometry at the phosphorus atom is nearly tetrahedral.[8]

The nature of the substituents on the ylidic carbon dramatically influences the stability and reactivity of the phosphonium ylide.

-

Stabilized Ylides: When the substituents (R) are electron-withdrawing groups (e.g., -C(O)R, -CN, -COOR), the negative charge on the α-carbon is delocalized through resonance, leading to increased stability and reduced reactivity. These ylides often favor the formation of (E)-alkenes in the Wittig reaction.[9]

-

Non-stabilized Ylides: When the substituents are hydrogen or alkyl groups, the ylide is highly reactive and typically leads to the formation of (Z)-alkenes.[9]

Quantitative Structural and Spectroscopic Data

The precise structural and spectroscopic parameters of phosphonium ylides provide critical insights into their bonding and reactivity.

Crystallographic Data: Bond Lengths and Angles

X-ray crystallography is a powerful technique for the precise determination of molecular geometry. The data below, compiled from various studies, illustrates key structural features of representative phosphonium ylides.

| Compound | P-C Ylidic Bond Length (Å) | C-P-C Bond Angle (°) | Reference(s) |

| Methylenetriphenylphosphorane (Ph₃PCH₂) | 1.661 | 111.5 - 117.4 | [8] |

| (Carbethoxymethylene)triphenylphosphorane | 1.714 | 108.9 - 114.3 | [10] |

| 2-Thienylcarbonylmethylene-triphenylphosphorane | 1.727(2) | 118.30(16) | [8] |

| Ylide with Cyclic Backbone (L1) | 1.706(3) | 126.4(1) | [11] |

| Ylide with Cyclic Backbone (L2) | 1.713(1) | 124.5(1) | [11] |

The P-C ylidic bond length is intermediate between a typical P-C single bond (~1.8 Å) and a P=C double bond (~1.64 Å), reflecting its partial double bond character.

Spectroscopic Characterization: NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the characterization of phosphonium ylides in solution.

| Nucleus | Typical Chemical Shift (ppm) | Coupling Constants (Hz) | Notes | Reference(s) |

| ³¹P | +5 to +25 | - | The chemical shift is sensitive to the nature of the substituents on the phosphorus and the ylidic carbon. | [12][13] |

| ¹³C | 5 to 40 (ylidic carbon) | ¹J(P,C) = 90 - 130 Hz | The ylidic carbon signal is a doublet due to coupling with the phosphorus nucleus. The magnitude of ¹J(P,C) reflects the s-character of the P-C bond. | [14][15] |

| ¹H | 2.5 to 4.5 (ylidic protons) | ²J(P,H) = 7 - 15 Hz | The protons on the ylidic carbon appear as a doublet due to coupling with the phosphorus nucleus. | [16] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent reaction of phosphonium ylides.

Synthesis of a Non-Stabilized Ylide: Methylenetriphenylphosphorane (in situ)

This protocol describes the in-situ generation of methylenetriphenylphosphorane from methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Argon or Nitrogen gas supply

-

Dry glassware (Schlenk flask or three-necked flask with a magnetic stirrer, dropping funnel, and gas inlet)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous THF in a dried flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise to the stirred suspension via a syringe or dropping funnel. A color change to deep yellow or orange is typically observed, indicating the formation of the ylide. 4[17]. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The resulting solution/suspension of methylenetriphenylphosphorane is now ready for use in a subsequent reaction (e.g., Wittig reaction). It is generally not isolated due to its high reactivity.

[17]#### 3.2. Synthesis of a Stabilized Ylide: (Carbethoxymethylene)triphenylphosphorane

This procedure details the synthesis and isolation of a stable phosphonium ylide.

Materials:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Toluene

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Water

Procedure:

-

Phosphonium Salt Formation: Dissolve triphenylphosphine (1.0 equivalent) in toluene in a round-bottom flask. Add ethyl bromoacetate (1.0 equivalent) and stir the mixture at room temperature for 24 hours. The phosphonium salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.

-

Ylide Formation: Dissolve the phosphonium salt in dichloromethane. Add an aqueous solution of sodium hydroxide and stir the two-phase mixture vigorously for 1-2 hours.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield (carbethoxymethylene)triphenylphosphorane as a stable solid, which can be purified by recrystallization.

dot

The Wittig Reaction: General Protocol

This protocol outlines a general procedure for the Wittig olefination of an aldehyde or ketone.

Materials:

-

Phosphonium ylide (prepared in situ or as a stable solid)

-

Aldehyde or Ketone

-

Anhydrous solvent (e.g., THF, dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

-

Silica gel for chromatography

Procedure:

-

In a dried flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in the appropriate anhydrous solvent.

-

Cool the solution to 0 °C (or as required by the specific reaction).

-

Slowly add the solution of the phosphonium ylide (1.0-1.2 equivalents) to the stirred solution of the carbonyl compound.

-

Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC). 5[1]. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

-

Purify the alkene by column chromatography on silica gel.

[18]dot

Applications in Drug Development

The reliability and stereochemical control offered by the Wittig reaction and its modifications make it an invaluable tool in the synthesis of complex, biologically active molecules. Phosphonium ylides are instrumental in the construction of key structural motifs found in a wide range of pharmaceuticals, including prostaglandins, steroids, vitamins, and antibiotics. T[9]he ability to introduce exocyclic double bonds and to construct carbon skeletons with high precision is particularly advantageous in the total synthesis of natural products and their analogs for drug discovery programs.

Phosphonium ylides are a class of remarkably versatile and powerful reagents in modern organic synthesis. A thorough understanding of their structure, bonding, and reactivity is paramount for their effective application. The detailed quantitative data and experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to successfully employ these reagents in the synthesis of complex molecules and the advancement of pharmaceutical research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. content.e-bookshelf.de [content.e-bookshelf.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclometallated phosphonium ylide-based iridium( iii ) photocatalysts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02320C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. jeol.com [jeol.com]

- 15. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 16. researchgate.net [researchgate.net]

- 17. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Ylide - Wikipedia [en.wikipedia.org]

The Wittig Reaction: A Cornerstone of Alkene Synthesis

A Technical Guide on its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction, a foundational method in organic synthesis for the creation of carbon-carbon double bonds, has revolutionized the way chemists approach the construction of complex molecules. This technical guide provides an in-depth exploration of the discovery and history of this pivotal reaction, detailing the key scientific contributions and the evolution of its mechanistic understanding. The core of the Wittig reaction, involving the reaction of a phosphorus ylide with an aldehyde or ketone, is dissected, including a discussion of the crucial intermediates and the factors governing stereoselectivity. Furthermore, this guide presents detailed experimental protocols for the classic Wittig reaction and its significant modifications, namely the Schlosser modification for the synthesis of (E)-alkenes and the Horner-Wadsworth-Emmons reaction. Quantitative data from seminal studies are summarized in tabular format for clear comparison, and key reaction pathways and experimental workflows are visualized using DOT language diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of organic chemistry and drug development, offering both historical context and practical guidance.

Discovery and Historical Context

The Wittig reaction was first reported in 1954 by the German chemist Georg Wittig and his student Ulrich Schöllkopf.[1] This groundbreaking discovery, which provided a reliable and versatile method for converting carbonyl compounds into alkenes, was the culmination of Wittig's extensive research into organophosphorus chemistry. In recognition of this significant contribution to organic synthesis, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[1]

Prior to Wittig's discovery, the synthesis of alkenes with a defined substitution pattern was often challenging, relying on elimination reactions that could lead to mixtures of isomers. The Wittig reaction offered a distinct advantage by forming the double bond at the precise location of the original carbonyl group, providing exceptional regioselectivity.

The key reagent in the Wittig reaction is a phosphorus ylide, a neutral molecule with a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. Wittig's initial work involved the preparation of these ylides by treating a phosphonium salt with a strong base.

The Reaction Mechanism

The mechanism of the Wittig reaction has been the subject of extensive investigation and has evolved over time. The currently accepted mechanism for the salt-free Wittig reaction involves the following key steps:

-

Ylide Formation: A phosphonium salt, typically prepared from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form the phosphorus ylide.

-

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone in a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.

-

Retro-[2+2] Cycloaddition: The oxaphosphetane intermediate is unstable and undergoes a retro-[2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

Early mechanistic proposals suggested the formation of a zwitterionic intermediate called a betaine prior to the oxaphosphetane. While betaine-like species are involved in the presence of lithium salts (as in the Schlosser modification), under salt-free conditions, the concerted formation of the oxaphosphetane is now widely accepted.

The stereochemical outcome of the Wittig reaction is a critical aspect and is largely dependent on the nature of the ylide.

-

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl or H) typically lead to the formation of (Z)-alkenes. The reaction is under kinetic control, and the formation of the cis-oxaphosphetane is sterically favored.

-

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally produce (E)-alkenes. In this case, the initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane.

Key Experiments and Quantitative Data

The development and understanding of the Wittig reaction have been built upon a foundation of key experiments. Below are summaries of some of these pivotal studies, with quantitative data presented for clarity.

The Original Wittig Reaction (1954)

In their seminal 1954 paper, Wittig and Schöllkopf described the reaction of methylenetriphenylphosphorane with benzophenone.

| Reactants | Product | Yield (%) | Melting Point (°C) |

| Methylenetriphenylphosphorane + Benzophenone | 1,1-Diphenylethylene | ~90 | 53-54 |

Table 1: Quantitative data from the original Wittig reaction.

Stereoselectivity Studies

Subsequent studies focused on elucidating the factors controlling the stereoselectivity of the reaction. The choice of ylide and reaction conditions was found to be crucial.

| Ylide | Aldehyde | Product | (Z:E) Ratio |

| Non-stabilized (e.g., Ph₃P=CHCH₃) | Benzaldehyde | 1-Phenylpropene | >95:5 |

| Stabilized (e.g., Ph₃P=CHCO₂Et) | Benzaldehyde | Ethyl cinnamate | <5:95 |

Table 2: Typical stereoselectivity of the Wittig reaction.

Spectroscopic Observation of Intermediates

A significant breakthrough in understanding the Wittig mechanism was the direct observation of the oxaphosphetane intermediate using ³¹P NMR spectroscopy. Vedejs and coworkers were pioneers in this area.

| Ylide | Aldehyde | Oxaphosphetane Intermediate | ³¹P NMR Chemical Shift (δ, ppm) |

| Ethylidenetriphenylphosphorane | Benzaldehyde | cis-oxaphosphetane | -60.2 |

| Ethylidenetriphenylphosphorane | Benzaldehyde | trans-oxaphosphetane | -62.7 |

Table 3: ³¹P NMR data for diastereomeric oxaphosphetanes.

Detailed Experimental Protocols

The Classic Wittig Reaction: Synthesis of trans-Stilbene

This protocol is adapted from classic procedures for the synthesis of trans-stilbene.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

Dichloromethane (anhydrous)

-

Sodium hydroxide (50% aqueous solution)

-

Anhydrous sodium sulfate

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise to the reaction mixture.

-

Continue stirring vigorously at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.

The Schlosser Modification: Synthesis of (E)-Alkenes

This modification is employed to favor the formation of (E)-alkenes from non-stabilized ylides.

Materials:

-

Phosphonium salt (e.g., ethyltriphenylphosphonium bromide)

-

Aldehyde

-

Anhydrous diethyl ether or THF

-

Phenyllithium (in a suitable solvent)

-

Potassium tert-butoxide

Procedure:

-

Suspend the phosphonium salt (1.0 eq) in anhydrous diethyl ether or THF at low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add phenyllithium (1.0 eq) dropwise to generate the ylide.

-

Add the aldehyde (1.0 eq) to the ylide solution at -78 °C. Stir for a short period to allow the formation of the syn-betaine-lithium salt adduct.

-

Add a second equivalent of phenyllithium at -78 °C to deprotonate the betaine, forming a β-oxido ylide.

-

Allow the solution to warm to a slightly higher temperature (e.g., -30 °C) and then add a proton source (e.g., tert-butanol) to protonate the β-oxido ylide, leading to the more stable anti-betaine.

-

Add potassium tert-butoxide to promote the elimination of triphenylphosphine oxide and formation of the (E)-alkene.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify by chromatography or recrystallization.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used variation of the Wittig reaction that typically provides excellent (E)-selectivity and utilizes phosphonate esters, which are generally more reactive than the corresponding phosphonium ylides. The phosphate byproduct is also more easily removed than triphenylphosphine oxide.

Materials:

-

Phosphonate ester (e.g., triethyl phosphonoacetate)

-

Base (e.g., sodium hydride, sodium methoxide)

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., THF, DME)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.0 eq) in the anhydrous solvent.

-

Add the base (1.0 eq) portion-wise at 0 °C to generate the phosphonate carbanion.

-

Add the aldehyde or ketone (1.0 eq) dropwise to the solution of the carbanion.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Visualizations of Key Pathways and Workflows

The Wittig Reaction Mechanism

Caption: The general mechanism of the Wittig reaction.

Experimental Workflow for a Typical Wittig Reaction

Caption: A generalized experimental workflow for the Wittig reaction.

Logical Relationship of Wittig Reaction Variations

Caption: Relationship between the classic Wittig and its key modifications.

Conclusion

Since its discovery, the Wittig reaction has remained an indispensable tool in the arsenal of the synthetic organic chemist. Its reliability, functional group tolerance, and predictable regioselectivity have cemented its place in both academic research and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The continuous evolution of the understanding of its mechanism and the development of powerful modifications like the Schlosser and Horner-Wadsworth-Emmons reactions have further expanded its utility. This guide has provided a comprehensive overview of the historical, mechanistic, and practical aspects of the Wittig reaction, serving as a valuable resource for those seeking to employ this elegant and powerful transformation.

References

IUPAC name for (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

An In-Depth Technical Guide to (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

This guide provides an in-depth technical overview of this compound, a pivotal reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, reaction mechanisms, and practical applications, grounding theoretical knowledge in field-proven insights.

Core Identity and Physicochemical Profile

This compound is a quaternary phosphonium salt, widely recognized as a precursor to a stabilized Wittig reagent. Its primary utility lies in its ability to convert aldehydes and ketones into E-configured α,β-unsaturated esters, a crucial functional group in numerous complex molecules and pharmaceutical intermediates.

The formal IUPAC name for this compound is (3-ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide . Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 42843-94-7 | [1][2] |

| Molecular Formula | C₂₃H₂₄BrO₂P | [1][2] |

| Molecular Weight | 443.31 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 145 °C (decomposes) | [3] |

| Storage Conditions | Store at 2-8°C or at room temperature under an inert atmosphere. | [1][3] |

| SMILES | O=C(OCC)CC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [2] |

| InChI Key | ANKBQEBRESYXDT-UHFFFAOYSA-M | [3] |

Synthesis of the Phosphonium Salt: An S_N2 Approach

The synthesis of this compound is a classic example of quaternization of a phosphine. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. Triphenylphosphine, an excellent nucleophile due to the electron-donating properties and polarizability of the phosphorus atom, attacks the electrophilic carbon atom of an alkyl halide, displacing the bromide ion.

The typical precursors are triphenylphosphine (PPh₃) and ethyl 3-bromopropanoate. The choice of a primary alkyl halide is crucial as the S_N2 mechanism is sensitive to steric hindrance.[4]

Caption: Synthesis workflow for the target phosphonium salt.

Protocol 1: Synthesis of this compound

-

Preparation : In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triphenylphosphine (1.0 eq) and ethyl 3-bromopropanoate (1.05 eq).

-

Solvent Addition : Add a suitable solvent, such as toluene or acetonitrile, to achieve a concentration of approximately 0.5–1.0 M.

-

Reaction : Heat the mixture to reflux and stir for 12-24 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the shift from triphenylphosphine (approx. -5 ppm) to the phosphonium salt (approx. +25 ppm).

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The phosphonium salt often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials. Dry the product under vacuum.

The Wittig Reaction: Mechanism and Stereochemical Control

The true value of the phosphonium salt is realized upon its conversion to a phosphonium ylide (or phosphorane), the active component in the Wittig reaction.[5] This reaction is a cornerstone of organic synthesis for its reliable formation of carbon-carbon double bonds.[6][7]

Part A: Formation of the Stabilized Ylide

The protons on the carbon alpha to the phosphorus atom are acidic due to the electron-withdrawing inductive effect of the phosphonium cation and the ability of phosphorus to stabilize an adjacent carbanion via d-orbital participation (the ylide resonance form). A strong base is used to deprotonate the salt.

However, in this specific case, the presence of the adjacent ethoxycarbonyl group further increases the acidity of these protons by resonance delocalization of the negative charge onto the oxygen atom. This makes the resulting ylide "stabilized." Common bases for deprotonating stabilized precursors include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or carbonate bases.[8] The use of exceptionally strong organolithium bases (like n-BuLi) is often unnecessary and can sometimes lead to side reactions.

Part B: The Reaction Mechanism and E-Selectivity

The reaction of the stabilized ylide with an aldehyde or ketone proceeds through a mechanism that favors the formation of the (E)-alkene. The modern understanding of the lithium-free Wittig reaction supports a direct [2+2] cycloaddition pathway.[6][7]

-

Reversible Addition : The ylide attacks the carbonyl carbon. For stabilized ylides, this initial nucleophilic addition is often reversible.

-

Intermediate Formation : The attack leads to the formation of an oxaphosphetane intermediate. Due to the reversibility, the system can equilibrate to the thermodynamically more stable intermediate.

-

Thermodynamic Control : The most stable oxaphosphetane intermediate is the one that minimizes steric repulsion between the large triphenylphosphine group and the substituent from the carbonyl compound (R group). This preferred arrangement places these groups in a trans relationship within the four-membered ring.

-

Syn-Elimination : The oxaphosphetane collapses in a concerted, syn-elimination fashion. The thermodynamically favored trans-substituted intermediate directly yields the (E)-alkene and triphenylphosphine oxide. The formation of the very stable P=O bond (bond energy > 130 kcal/mol) is the primary driving force for the entire reaction.[5]

Caption: Mechanism of the E-selective Wittig reaction with a stabilized ylide.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the olefination of an aldehyde using this compound.

Protocol 2: General Procedure for E-Selective Olefination

-

Rationale : This procedure uses sodium hydride, a strong, non-nucleophilic base, to generate the ylide in situ. Anhydrous THF is used as the solvent because protic solvents would quench the ylide. The reaction is typically run at room temperature or with gentle heating to ensure the thermodynamic equilibrium favoring the E-product is reached.

-

Apparatus Setup : Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Ylide Generation :

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.

-

Add the phosphonium salt solution dropwise to the NaH suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A color change (often to yellow or orange) and cessation of hydrogen evolution indicates ylide formation.

-

-

Carbonyl Addition :

-

Dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.

-

Add the carbonyl solution dropwise to the ylide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

-

Workup and Purification :

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purify the product using flash column chromatography on silica gel. The less polar alkene will typically elute before the highly polar triphenylphosphine oxide.

-

Safety and Handling

As a chemical reagent, this compound requires careful handling to minimize risk.

-

Hazards : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood.[9] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling : Avoid generating dust.[9] Keep containers tightly sealed when not in use. In case of spills, clean up immediately using dry procedures to avoid dust generation.[9]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[11]

Conclusion and Future Outlook

This compound is an indispensable tool for the stereoselective synthesis of (E)-α,β-unsaturated esters. Its reliability, the thermodynamic control it offers, and the high stability of its corresponding ylide make it a preferred choice in multi-step synthesis. While the Wittig reaction's atom economy is inherently poor due to the formation of a stoichiometric amount of triphenylphosphine oxide byproduct, its functional group tolerance and predictability often outweigh this limitation.[7] Ongoing research in green chemistry continues to explore catalytic olefination reactions and methods for recycling the phosphine oxide byproduct, aiming to improve the sustainability of this powerful transformation.[12]

References

- 1. 42843-94-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. (3-Ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide | 42843-94-7 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved Wittig Reaction1. To a 10-mL round bottom flask | Chegg.com [chegg.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Thermal stability and decomposition of phosphonium salts

An In-depth Technical Guide to the Thermal Stability and Decomposition of Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium salts, a class of organophosphorus compounds with a positively charged phosphorus atom, are gaining prominence in diverse applications, including phase-transfer catalysis, ionic liquids, and pharmaceutical synthesis.[1] Their efficacy and safety in these roles are intrinsically linked to their thermal stability. Understanding the mechanisms of their decomposition and the factors that govern their stability is critical for optimizing reaction conditions, ensuring product purity, and establishing safe handling and storage protocols. This guide provides a comprehensive overview of the thermal behavior of phosphonium salts, detailing decomposition pathways, influencing factors, and the analytical methods used for their characterization.

Core Decomposition Mechanisms

The thermal degradation of phosphonium salts is not a singular process but rather a collection of competing reaction pathways. The predominant mechanism is dictated by the specific structure of the cation and anion, as well as the external conditions.

Anion-Initiated Decomposition

The nature of the counter-ion is a critical determinant of thermal stability.[2] Nucleophilic and basic anions can directly initiate decomposition.

-

Nucleophilic Substitution (SN2): Highly nucleophilic anions, such as chloride (Cl⁻) and bromide (Br⁻), can attack an α-carbon of an alkyl substituent on the phosphonium cation.[3] This SN2-type process results in the formation of a phosphine and an alkyl halide, leading to the collapse of the salt structure. Replacing nucleophilic anions with bulky, non-nucleophilic counterparts like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can inhibit this pathway and dramatically increase thermal stability.[3]

-

Ylide Formation: Anions with sufficient basicity (e.g., halides, carboxylates) can abstract a β-hydrogen from an alkyl group on the cation.[4][5] This proton abstraction generates a phosphonium ylide, a highly reactive intermediate. The ylide can then undergo further reactions, including thermal decomposition, often yielding a phosphine oxide.[4][5]

Cation-Driven Decomposition Pathways

The structure of the organic substituents on the phosphorus atom also provides routes for decomposition.

-

β-Elimination (Hofmann-type): This pathway is common for phosphonium salts with alkyl chains containing β-hydrogens.[6] A base (which can be the anion) abstracts a proton from the β-carbon, leading to the formation of an alkene, a phosphine, and a protonated anion. This is a significant degradation route for many tetraalkylphosphonium salts.

-

Hydrolysis: In the presence of water, particularly under alkaline conditions, phosphonium salts can undergo hydrolysis.[7][8] The hydroxide ion attacks the electrophilic phosphorus center to form a pentacoordinate hydroxyphosphorane intermediate. This intermediate then decomposes to yield a phosphine oxide and a hydrocarbon corresponding to one of the original substituents.[7]

-

Reductive Elimination & Radical Cleavage: For aryl-substituted phosphonium salts, such as tetraphenylphosphonium, decomposition can proceed through different mechanisms. These include reductive elimination from a five-coordinate intermediate or homolytic cleavage of the phosphorus-phenyl bond to generate radicals.[6]

Proton Transfer in Ionic Liquids

For phosphonium-based ionic liquids, reactive molecular dynamics simulations have shown that proton transfer is often the initial and rate-determining step in thermal decomposition.[9][10] This typically involves the transfer of a proton from the cation to the anion, making the cation more reactive and initiating a cascade of subsequent decomposition reactions.[9][10]

Factors Influencing Thermal Stability

Several interconnected factors determine the temperature at which a phosphonium salt will begin to decompose.

-

Anion Structure: As detailed above, this is arguably the most significant factor. Non-nucleophilic, non-basic, and sterically bulky anions generally afford the highest thermal stability. The stability often follows the order: [NTf₂]⁻ > [BF₄]⁻ > [PF₆]⁻ > Br⁻.[11] Even subtle changes, such as the presence of a hydroxyl group on a carboxylate anion, can significantly alter decomposition pathways and stability by affecting the ability of oxygen atoms to participate in proton-transfer reactions.[9][10]

-

Cation Structure:

-

Substituents: Tetraarylphosphonium salts are known to possess exceptional thermal stability compared to their tetraalkyl counterparts.[2][12]

-

Alkyl Chain Length: The effect of alkyl chain length can be complex. Some studies report that longer alkyl chains can decrease decomposition temperatures, while others find the effect to be minimal.[9][13] This suggests the influence of chain length is dependent on the specific anion and the dominant decomposition mechanism.

-

-

Experimental Conditions:

-

Heating Rate: The onset decomposition temperature observed via thermogravimetric analysis (TGA) is a function of both time and temperature. Faster heating rates provide information on short-term stability and tend to yield higher onset temperatures, while slower rates or isothermal analyses are more indicative of long-term stability.[3][9][14]

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, resulting in lower thermal stability compared to an inert atmosphere (e.g., nitrogen or argon).[14]

-

Purity: Impurities, such as residual water or solvents from synthesis, can lower the decomposition temperature.[8][14]

-

Quantitative Thermal Stability Data

The thermal stability of phosphonium salts is most commonly quantified by Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. The onset temperature (Tonset) is the point at which significant decomposition begins.

Table 1: Effect of Anion on the Onset Decomposition Temperature (Tonset) of Phosphonium Salts

| Cation | Anion | Tonset (°C) | Heating Rate (°C/min) | Atmosphere | Reference |

|---|---|---|---|---|---|

| Highly Fluorinated Phosphonium | Cl⁻ | ~198 | N/A | Nitrogen | [3] |

| Highly Fluorinated Phosphonium | [NTf₂]⁻ | ~389 | N/A | Nitrogen | [3] |

| Tetrabutylphosphonium ([P₄₄₄₄]⁺) | Br⁻ | < 369 | 10 | Nitrogen | [11] |

| Tetrabutylphosphonium ([P₄₄₄₄]⁺) | [PF₆]⁻ | ~369 | 10 | Nitrogen | [11] |

| Tetrabutylphosphonium ([P₄₄₄₄]⁺) | [BF₄]⁻ | ~374 | 10 | Nitrogen | [11][15] |

| Tetrabutylphosphonium ([P₄₄₄₄]⁺) | [NTf₂]⁻ | ~389 | 10 | Nitrogen |[11][15] |

Table 2: Thermal Stability of Selected Phosphonium Ionic Liquids

| Cation | Anion | Tonset (°C) | Heating Rate (°C/min) | Atmosphere | Reference |

|---|---|---|---|---|---|

| Trihexyl(tetradecyl)phosphonium ([P₆,₆,₆,₁₄]⁺) | Salicylate | > 325 | 10 | Argon | [9][16] |

| Trihexyl(tetradecyl)phosphonium ([P₆,₆,₆,₁₄]⁺) | Benzoate | > 325 | 10 | Argon | [9][16] |

| Trihexyl(tetradecyl)phosphonium ([P₆,₆,₆,₁₄]⁺) | [BF₄]⁻ | > 300 | N/A | N/A |[17] |

Note: Decomposition temperatures are highly dependent on experimental parameters, particularly heating rate, and should be compared with caution.[3] Isothermal TGA reveals that some salts may exhibit slow decomposition at temperatures well below the Tonset determined by dynamic scans.[3][9] For instance, phosphonium benzoate showed more significant weight loss than phosphonium salicylate after 10 hours at 150°C, despite having similar dynamic Tonset values, indicating lower long-term stability.[9][18]

Visualized Pathways and Workflows

Caption: Key decomposition pathways for phosphonium salts.

Caption: Standard experimental workflow for TGA.

Caption: Factors promoting high thermal stability.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is the cornerstone technique for assessing the thermal stability of phosphonium salts.

-

Objective: To determine the temperature at which a material begins to decompose (onset temperature) and to quantify mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q600 or NETZSCH STA449 F3, is commonly used.[3][18] These instruments are often capable of simultaneous differential scanning calorimetry (DSC).

-

General Protocol:

-

Sample Preparation: A small, representative sample of the phosphonium salt (typically 7-10 mg) is accurately weighed.[3][18]

-

Crucible: The sample is placed in an inert crucible, commonly made of alumina (Al₂O₃) or aluminum.[3][18]

-

Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[3][18]

-

Heating Program (Dynamic): The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (a typical rate is 10 °C/min, though rates from 2 to 20 °C/min are used).[3]

-

Heating Program (Isothermal): For long-term stability assessment, the sample is rapidly heated to a specific temperature below the expected Tonset and held at that temperature for an extended period (e.g., 10 hours) while mass loss is monitored.[9]

-

Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition, typically defined as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

-

Evolved Gas Analysis (EGA)

To identify the products of decomposition, TGA is often coupled with other analytical techniques.

-

TGA-MS (Mass Spectrometry): The gas evolved from the TGA furnace is transferred via a heated capillary to a mass spectrometer. This allows for the real-time identification of volatile decomposition products as they are formed.[3][14]

-

TGA-FTIR (Fourier-Transform Infrared Spectroscopy): Similarly, the evolved gas can be passed through a gas cell in an FTIR spectrometer. This provides information about the functional groups present in the gaseous decomposition products.[11]

-

Pyrolysis-GC-MS (Gas Chromatography-Mass Spectrometry): In this technique, the sample is rapidly heated (pyrolyzed) in the absence of oxygen, and the resulting fragments are separated by a gas chromatograph before being identified by a mass spectrometer. This is particularly useful for complex decomposition mixtures.[6]

Conclusion

The thermal stability of phosphonium salts is a multifaceted property governed by a delicate interplay between the cation structure, the anion's chemical nature, and the ambient conditions. A thorough understanding of the underlying decomposition mechanisms—from nucleophilic attack and ylide formation to hydrolysis and proton transfer—is essential for the rational design and application of these versatile compounds. By selecting appropriate cation-anion pairings, such as combining tetraarylphosphonium cations with bulky, non-nucleophilic anions, materials with exceptional thermal robustness can be achieved.[2][12] The use of standardized analytical protocols, primarily TGA and its coupled techniques, is critical for accurately quantifying stability and ensuring the safe and effective use of phosphonium salts in research and industry.

References

- 1. alfachemic.com [alfachemic.com]

- 2. researchgate.net [researchgate.net]

- 3. tainstruments.com [tainstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [cora.ucc.ie]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermal stability and flammability of several quaternary phosphonium ionic liquids | Semantic Scholar [semanticscholar.org]

- 12. The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by its solid physical form.[1] Its utility in chemical synthesis is intrinsically linked to its solubility, which dictates reaction kinetics, purification strategies, and overall yield. Understanding the solubility of this reagent is a critical first step in process development and optimization.

Expected Solubility Profile

Based on the general characteristics of phosphonium salts, a qualitative solubility profile for this compound can be predicted. Phosphonium salts are generally soluble in polar organic solvents and exhibit low solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar O-H bond can interact favorably with the ionic phosphonium bromide. |

| Polar Aprotic | Dichloromethane, Chloroform, Acetone, N,N-Dimethylformamide (DMF) | High to Moderate | The dipole moments of these solvents facilitate the dissolution of the ionic salt.[2][3] |

| Nonpolar | Diethyl ether, Petroleum ether, Toluene, Benzene | Low to Insoluble | The lack of strong dipole-dipole or hydrogen bonding interactions with the nonpolar solvent molecules results in poor solvation of the ionic compound.[2][3] |

It is important to note that factors such as the presence of impurities and the specific grade of the solvent can influence solubility.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-